tert-Butyl 8-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate is a complex organic compound characterized by its unique spirocyclic structure, which is of significant interest in various scientific fields, including chemistry, biology, and medicine. The molecular formula of this compound is , and it has a molecular weight of approximately 243.30 g/mol. This compound is notable for its stability and reactivity under specific conditions, making it a valuable intermediate in organic synthesis and potential therapeutic applications.
This compound can be sourced from chemical suppliers specializing in organic compounds. It falls under the category of spirocyclic compounds, which are characterized by having two or more rings that share a common atom. The specific classification includes:
The synthesis of tert-butyl 8-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate typically involves several steps:
These steps may vary based on the specific synthetic route chosen by researchers but generally follow this framework to achieve the desired compound.
The molecular structure of tert-butyl 8-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate features:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 243.30 g/mol |
IUPAC Name | tert-butyl 8-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate |
InChI | InChI=1S/C12H21NO4/c1-13(2,3)19-12(17)15-9-14(10-15)8-11(4-6-16)5-7-18-14/h11,16H,4-10H2,1-3H3 |
Canonical SMILES | CC(C)(C)OC(=O)N1CC2(C1)CC(CCO2)CCO |
tert-butyl 8-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate can undergo several chemical reactions:
These reactions highlight the compound's versatility as an intermediate in organic synthesis.
The mechanism of action for tert-butyl 8-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate involves its interactions with specific molecular targets within biological systems:
These interactions may lead to various biological effects, including antimicrobial or anticancer activities, although further research is necessary to elucidate these pathways fully.
The physical properties of tert-butyl 8-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate include:
The compound's stability and reactivity make it suitable for various applications in research and industry .
tert-butyl 8-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate has several applications across different scientific fields:
These applications underscore the significance of this compound in advancing scientific research and industrial development .
CAS No.: 549-10-0
CAS No.:
CAS No.: 63980-78-9
CAS No.: 13463-39-3
CAS No.: